molecular formula C19H30FNO2 B12694304 Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate CAS No. 64877-78-7

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate

Cat. No.: B12694304
CAS No.: 64877-78-7
M. Wt: 323.4 g/mol
InChI Key: VOWHFIKFCCCCOP-UHFFFAOYSA-N
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Description

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzylamine, is reacted with an appropriate alkyl halide under basic conditions to form the fluorophenyl intermediate.

    Amination Reaction: The fluorophenyl intermediate undergoes an amination reaction with a suitable amine to introduce the amino group.

    Esterification: The final step involves the esterification of the amino intermediate with ethyl chloroformate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-fluorophenylacetate
  • Ethyl 4-fluorobenzoate
  • Ethyl 4-fluorophenylpropanoate

Uniqueness

Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

64877-78-7

Molecular Formula

C19H30FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 7-[(4-fluorophenyl)methylamino]-8-methylnonanoate

InChI

InChI=1S/C19H30FNO2/c1-4-23-19(22)9-7-5-6-8-18(15(2)3)21-14-16-10-12-17(20)13-11-16/h10-13,15,18,21H,4-9,14H2,1-3H3

InChI Key

VOWHFIKFCCCCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(C)C)NCC1=CC=C(C=C1)F

Origin of Product

United States

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